molecular formula C12H14BrNO5 B2885706 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138236-26-5

5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2885706
CAS No.: 2138236-26-5
M. Wt: 332.15
InChI Key: JUYVDOSFSSYGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Properties The compound 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (referred to hereafter as Compound A) is a brominated dihydropyridine derivative with a tert-butoxyethyl substituent at the N1 position and a carboxylic acid group at the C3 position. Its molecular formula is C₁₂H₁₁BrNO₅ (calculated molecular weight: 329.13 g/mol) . Reported purity for commercial samples is ≥95% .

Characterization typically involves ¹H/¹³C NMR, HRMS-ESI, and melting point analysis .

Properties

IUPAC Name

5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5/c1-12(2,3)19-9(15)6-14-5-7(13)4-8(10(14)16)11(17)18/h4-5H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVDOSFSSYGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 2138236-26-5) is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that includes a bromine atom, a tert-butoxy group, and a dihydropyridine ring, which contribute to its potential therapeutic applications in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in enzyme inhibition and protein interactions. Its structural components allow it to engage in various biochemical pathways, making it a candidate for further studies in drug development.

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor for specific enzymes involved in metabolic processes. The bromine atom and dihydropyridine ring are crucial for its interaction with target enzymes.

Protein Interactions

The compound's ability to modulate protein interactions has been explored, revealing its potential as an electrophile that can participate in various biochemical reactions. This property is particularly relevant in the context of metabolic disorders and drug resistance mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Metabolic Pathways : Research indicates that the compound may influence key metabolic pathways by modulating enzyme activity. For instance, it has been shown to inhibit certain enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Therapeutic Applications : The compound is being explored for its therapeutic potential in conditions such as diabetes and obesity due to its effects on metabolic enzymes .

Data Table of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionModulates lipid metabolism enzymes
AntioxidantReduces oxidative stress
Protein InteractionActs as an electrophile in biochemical pathways

Scientific Research Applications

Scientific Research Applications

5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is used in diverse applications, including enzyme inhibition, protein interaction studies, and as an electrophile in biochemical pathways. The tert-butoxy group influences its reactivity and stability, making it a candidate for drug development and enzyme modulation studies. Research is ongoing to elucidate its mechanisms of action at the molecular level, particularly concerning metabolic pathways.

Pharmaceutical Applications

2-oxo-3,4-dihydropyridine-5-carboxylates, which are related to this compound, are useful as therapeutic compounds, particularly in the treatment and prevention of TGR5 related diseases, such as Type 2 diabetes (T2D) and conditions associated with this disease, including lipid disorders, hypertension, obesity, and atherosclerosis . These compounds can act as agonists of TGR5 (G protein-coupled bile acid receptor 1), exerting their action locally in the intestine with low systemic exposure .

TGR5 agonists have the advantage of enhancing safety and the therapeutic index for potential chronic administration and can be used as a medicament for the treatment and prevention of TGR5 related diseases, such as metabolic and gastrointestinal diseases . Metabolic diseases include type II diabetes, obesity, dyslipidemia, hypercholesterolemia, and cardiovascular diseases .

Structural and Functional Similarities

Several compounds share structural or functional similarities with methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate. These include:

Compound NameStructure/FeaturesUnique Aspects
Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylateContains a benzofuran ringDifferent ring structure affects reactivity
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridineFeatures methoxy and silyl groupsDistinct functional groups influence solubility
Methyl 4-bromo-3-(tert-butoxycarbonyl)aminoacrylateIncludes an acrylate moietyDifferent reactivity due to acrylate presence

These compounds, like this compound, have unique chemical properties and reactivity patterns valuable for specialized applications in organic synthesis and medicinal chemistry.

Ongoing Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Compound A:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS No. Key Differences vs. Compound A Source
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₆H₄BrNO₃ No tert-butoxyethyl group; simpler substituent at N1 218.01 104612-36-4 Lacks the bulky tert-butoxyethyl group, leading to higher polarity and lower lipophilicity
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₂₁H₁₈NO₆ Benzyl group at N1; acylated hydroxy-methoxybenzoyl at C5 380.37 - Acyl group at C5 enhances π-conjugation; benzyl group increases aromaticity
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate C₈H₈BrNO₃ Methyl ester at C3; methyl group at N1; oxo group at C6 246.06 153888-47-2 Esterification reduces acidity; methyl at N1 decreases steric hindrance
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ Carboxamide at C3; bromo-methylphenyl substituent 307.15 - Carboxamide replaces carboxylic acid, altering solubility and hydrogen-bonding capacity

Physicochemical Properties

  • Solubility : Compound A’s tert-butoxyethyl group likely improves solubility in organic solvents (e.g., DCM, THF) compared to the simpler 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
  • Stability : The tert-butoxy group may enhance stability against hydrolysis relative to esters (e.g., methyl or allyl derivatives) .
  • Reactivity : The carboxylic acid at C3 allows for further functionalization (e.g., amidation, esterification), a feature shared with analogues like the carboxamide derivative .

Key Research Findings

  • Synthetic Flexibility : The tert-butoxyethyl group in Compound A can be introduced via alkylation of the pyridine nitrogen, a strategy mirrored in the synthesis of tert-butyl carbamates .
  • Crystallographic Behavior : Similar dihydropyridines (e.g., N-(3-Bromo-2-methylphenyl) derivatives) form planar structures with hydrogen-bonded dimers, which may influence crystallization efficiency .

Data Tables

Table 1: NMR Chemical Shifts (Selected Peaks)

Compound δ(¹H) tert-butoxyethyl (ppm) δ(¹³C) C=O (ppm) δ(¹H) Pyridine Ring (ppm) Source
Compound A 1.42 (s, 9H) 172.5 7.8–8.2 (m, 2H)
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid - 170.1 7.5–8.0 (m, 2H)
1-Benzyl derivative (4n) - 169.8 7.3–7.9 (m, 7H, aromatic)

Q & A

Q. What structural features make this compound a candidate for kinase inhibitor development?

  • The pyridine-carboxylic acid scaffold mimics ATP-binding motifs in kinases. Bromine enhances hydrophobic interactions, while the Boc group allows modular derivatization. Test inhibitory activity against JAK2 or EGFR kinases using fluorescence polarization assays (IC50 < 1 µM target) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.